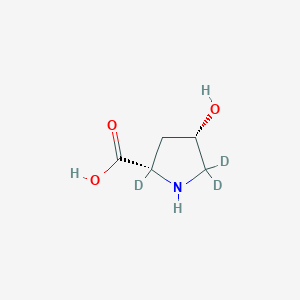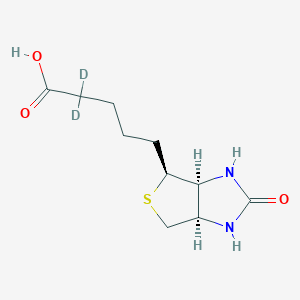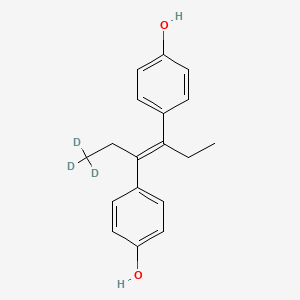
Chmfl-abl/kit-155
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHMFL-ABL/KIT-155 is a highly potent and orally active type II ABL/c-KIT dual kinase inhibitor. It is known for its ability to arrest cell cycle progression and induce apoptosis. This compound has shown significant inhibitory activities against various kinases, making it a promising candidate for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CHMFL-ABL/KIT-155 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: This involves the reaction of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide.
Functional Group Introduction: Various functional groups are introduced to enhance the compound’s potency and selectivity. .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
CHMFL-ABL/KIT-155 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often tested for their biological activities to identify the most potent and selective compounds .
Wissenschaftliche Forschungsanwendungen
CHMFL-ABL/KIT-155 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: It is used to study cell cycle progression, apoptosis, and signal transduction pathways.
Medicine: It is being investigated for its potential to treat various cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors.
Industry: It is used in the development of new therapeutic agents and in drug discovery programs .
Wirkmechanismus
CHMFL-ABL/KIT-155 exerts its effects by inhibiting the activity of ABL and c-KIT kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound can arrest cell cycle progression and induce apoptosis in cancer cells. The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Dasatinib hydrochloride
- Sorafenib tosylate
- Linifanib
- Flumatinib mesylate
- CP-673451
Uniqueness
CHMFL-ABL/KIT-155 is unique due to its high potency and selectivity as a dual kinase inhibitor. It has shown significant inhibitory activities against a broad range of kinases, making it a versatile tool for studying kinase inhibition and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C33H38F3N5O3 |
|---|---|
Molekulargewicht |
609.7 g/mol |
IUPAC-Name |
N-[4-methyl-3-[1-(6-methylpyridine-3-carbonyl)piperidin-4-yl]oxyphenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C33H38F3N5O3/c1-22-4-9-27(19-30(22)44-28-10-12-41(13-11-28)32(43)25-6-5-23(2)37-20-25)38-31(42)24-7-8-26(29(18-24)33(34,35)36)21-40-16-14-39(3)15-17-40/h4-9,18-20,28H,10-17,21H2,1-3H3,(H,38,42) |
InChI-Schlüssel |
DQHVUKLVCBJBLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4CCN(CC4)C(=O)C5=CN=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



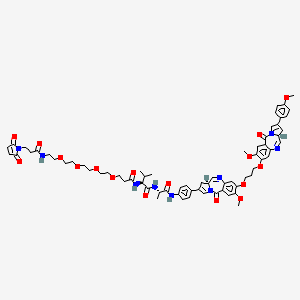
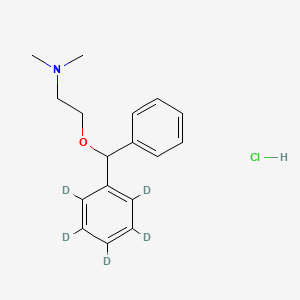
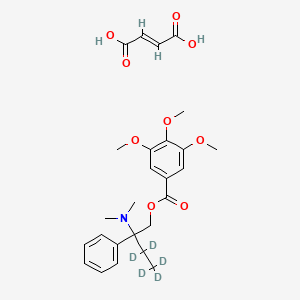
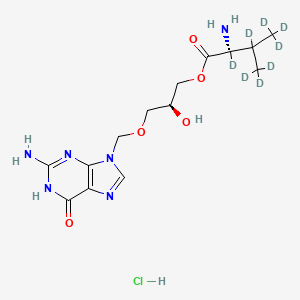

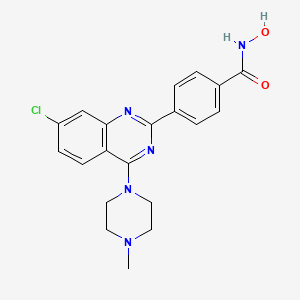
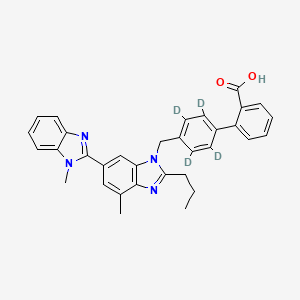
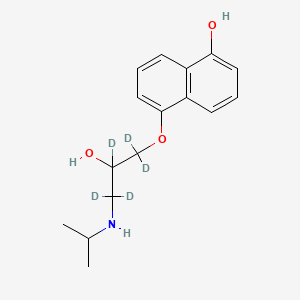
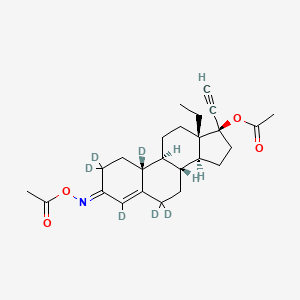
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
